molecular formula C9H17ClO2 B1606602 Chloromethyl octanoate CAS No. 61413-70-5

Chloromethyl octanoate

Cat. No.: B1606602
CAS No.: 61413-70-5
M. Wt: 192.68 g/mol
InChI Key: JRCUJOMLYAQHDP-UHFFFAOYSA-N
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Description

Chloromethyl octanoate is an organic compound with the molecular formula C9H17ClO2. It is an ester derived from octanoic acid and chloromethanol. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl octanoate can be synthesized through the esterification of octanoic acid with chloromethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification techniques but on a larger scale. The process involves the continuous feeding of octanoic acid and chloromethanol into a reactor, where they are mixed with a catalyst and heated to the required temperature. The product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Chloromethyl octanoate undergoes several types of chemical reactions, including hydrolysis, substitution, and reduction.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce octanoic acid and chloromethanol. Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Substitution: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Hydrolysis: Octanoic acid and chloromethanol.

    Substitution: Various substituted octanoates depending on the nucleophile used.

    Reduction: Octanol and chloromethanol.

Scientific Research Applications

Chloromethyl octanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form esters with various bioactive molecules.

    Industry: It is employed in the production of specialty chemicals, flavors, and fragrances.

Mechanism of Action

The mechanism of action of chloromethyl octanoate involves its interaction with nucleophiles, leading to the formation of substitution products. The ester group can also undergo hydrolysis in the presence of water and a catalyst, resulting in the formation of octanoic acid and chloromethanol. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and catalysts used.

Comparison with Similar Compounds

    Methyl octanoate: An ester derived from octanoic acid and methanol.

    Ethyl octanoate: An ester derived from octanoic acid and ethanol.

    Isoamyl octanoate: An ester derived from octanoic acid and isoamyl alcohol.

Comparison: Chloromethyl octanoate is unique due to the presence of a chloromethyl group, which makes it more reactive in nucleophilic substitution reactions compared to other octanoate esters. This reactivity allows for a broader range of chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

chloromethyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO2/c1-2-3-4-5-6-7-9(11)12-8-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCUJOMLYAQHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335452
Record name Chloromethyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61413-70-5
Record name Chloromethyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 43 was prepared by a procedure similar to that of Harada and co-workers (Harada, N. et al. Synth. Commun. 1995, 25, 767-772). To a vigorously stirring solution of octanoic acid (4.50 g, 31.2 mmol), sodium hydrogen carbonate (10.48 g, 124.8 mmol) and tetra-n-butylammonium hydrogen sulfate (1.06 g, 3.12 mmol) in water-dichloromethane (125 mL, 1:1 v/v) at 0° C. was added chloromethylchlorosulfate (5.15 g, 31.2 mmol) in dichloromethane (15 mL), and the reaction stirred at room temperature for a further 18 h. The mixture was diluted with dichloromethane (150 mL) and washed with brine (150 mL), dried over anhydrous magnesium sulfate and the solvent removed in vacuo. Purification by flash chromatography (hexane/ethyl acetate 9:1) afforded 43 as a yellow oil (5.28 g, 27.3 mmol, 88%). 1H NMR (400 MHz, CDCl3) δ 0.86-0.90 (3H, m, Me), 1.24-1.37 (8H, m, CH3(CH2)4), 1.60-1.71 (2H, m, CH2CH2COO), 2.36-2.40 (2H, m, CH2CH2COO), 5.71 (2H, s, CH2Cl).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
10.48 g
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
catalyst
Reaction Step One
Name
water dichloromethane
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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